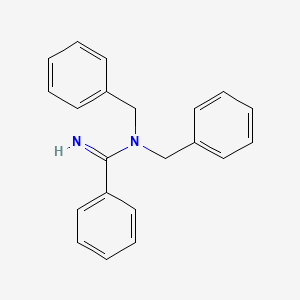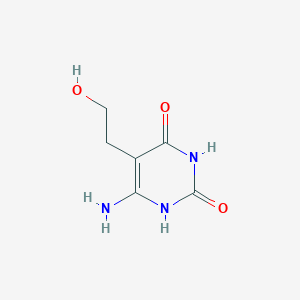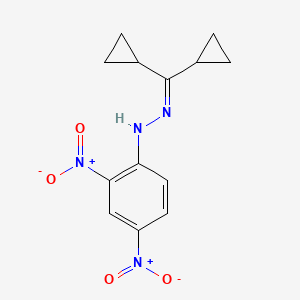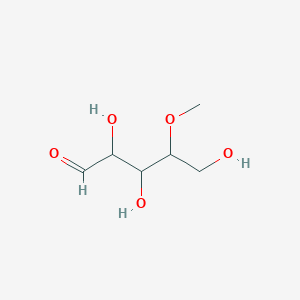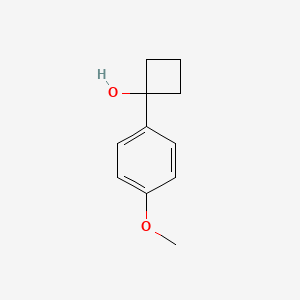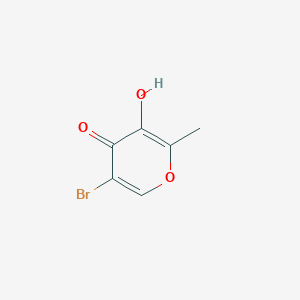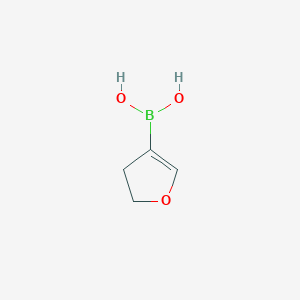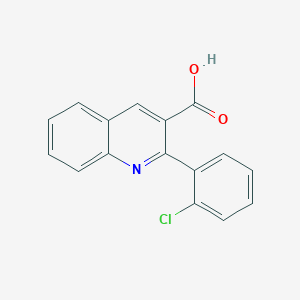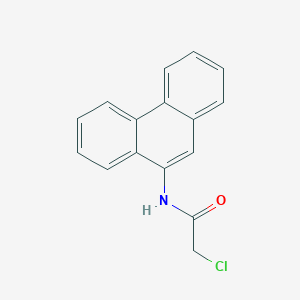
2-Chloro-n-(phenanthren-9-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-n-(phenanthren-9-yl)acetamide is an organic compound with the molecular formula C16H12ClNO It is a derivative of acetamide, where the acetamide group is substituted with a phenanthrene ring and a chlorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-n-(phenanthren-9-yl)acetamide typically involves the reaction of phenanthrene-9-ylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
2-Chloro-n-(phenanthren-9-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The phenanthrene ring can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Major Products Formed
Nucleophilic Substitution: Formation of new amide or thioamide derivatives.
Oxidation: Formation of phenanthrenequinone derivatives.
Reduction: Formation of phenanthrene-9-ylamine derivatives.
科学研究应用
2-Chloro-n-(phenanthren-9-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to other bioactive compounds.
作用机制
The mechanism of action of 2-Chloro-n-(phenanthren-9-yl)acetamide is not fully understood, but it is believed to interact with various molecular targets and pathways. The phenanthrene ring can intercalate with DNA, potentially disrupting DNA replication and transcription. The chlorine atom and acetamide group may also interact with proteins and enzymes, affecting their function.
相似化合物的比较
2-Chloro-n-(phenanthren-9-yl)acetamide can be compared with other similar compounds, such as:
2-Chloro-n-(anthracen-9-yl)acetamide: Similar structure but with an anthracene ring instead of phenanthrene.
2-Chloro-n-(naphthalen-1-yl)acetamide: Contains a naphthalene ring, making it less bulky than phenanthrene.
2-Chloro-n-(pyren-1-yl)acetamide: Contains a pyrene ring, which is larger and more planar than phenanthrene.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
属性
CAS 编号 |
39787-98-9 |
|---|---|
分子式 |
C16H12ClNO |
分子量 |
269.72 g/mol |
IUPAC 名称 |
2-chloro-N-phenanthren-9-ylacetamide |
InChI |
InChI=1S/C16H12ClNO/c17-10-16(19)18-15-9-11-5-1-2-6-12(11)13-7-3-4-8-14(13)15/h1-9H,10H2,(H,18,19) |
InChI 键 |
CLIQGHZJMZADEH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)NC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Amino-6-[[(4-chlorophenyl)thio]methyl]pyrazinecarbonitrile](/img/structure/B13996689.png)

![3-[(4-Methoxyphenoxy)methyl]azetidine](/img/structure/B13996702.png)

